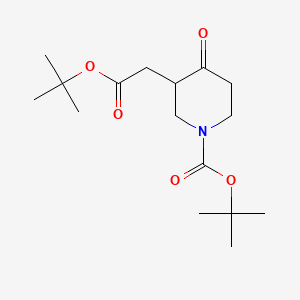

tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Description

Chemical Identity and Structural Characterization

Nomenclature and Identification

IUPAC Naming and Alternatives

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-1-carboxylate. This systematic name fully describes the structural features of the molecule, including the piperidine ring backbone, the ketone functionality at position 4, the substituted ethyl chain at position 3, and the tert-butoxycarbonyl protecting group on the nitrogen atom. The name reflects the systematic approach to chemical nomenclature that ensures unambiguous identification of the compound's structure.

Alternative nomenclature systems provide additional ways to describe this compound. The simplified common name tert-butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate is frequently used in chemical literature and commercial databases. This naming convention emphasizes the key structural elements while maintaining clarity for practical use in synthetic chemistry applications. The compound may also be referenced using shortened descriptive names that highlight its functional groups and structural framework.

The molecular structure can be precisely represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)CC1CN(CCC1=O)C(=O)OC(C)(C)C, which provides a linear text-based description of the molecule's connectivity. The International Chemical Identifier string InChI=1S/C16H27NO5/c1-15(2,3)21-13(19)9-11-10-17(8-7-12(11)18)14(20)22-16(4,5)6/h11H,7-10H2,1-6H3 offers another standardized method for representing the compound's structure in chemical databases.

CAS Registry Number and Database Identifiers

The compound is catalogued in multiple chemical databases with specific identifier codes. The PubChem Compound Identification number is 49759529, which links to comprehensive chemical property data and structural information. The Molecular Design Limited number MFCD11111810 provides another database reference commonly used in chemical inventory systems and synthetic planning databases. These identifiers facilitate cross-referencing between different chemical information systems and enable researchers to access comprehensive data about the compound's properties and synthesis.

| Database System | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 1010814-94-4 | |

| PubChem Compound ID | 49759529 | |

| Molecular Design Limited | MFCD11111810 | |

| InChI Key | ALIVCUSTZCGWKQ-UHFFFAOYSA-N |

The compound's molecular formula C16H27NO5 reflects the elemental composition with sixteen carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and five oxygen atoms. The molecular weight is precisely determined as 313.39 grams per mole, providing essential data for stoichiometric calculations in synthetic applications. These fundamental molecular parameters are critical for analytical method development, purification strategies, and reaction optimization.

Historical Context of Discovery and Classification

The compound this compound belongs to the broader class of Boc-protected piperidine derivatives, which gained prominence in pharmaceutical chemistry during the late twentieth century. The development of tert-butoxycarbonyl protecting group chemistry revolutionized synthetic organic chemistry by providing reliable methods for protecting amino functionalities during multi-step synthetic sequences. This particular compound represents an evolution of these protective strategies applied to piperidine-based scaffolds commonly encountered in medicinal chemistry.

The compound's classification within chemical taxonomy places it among the piperidine carboxylates, specifically those bearing multiple ester functionalities. These compounds are recognized as important synthetic intermediates in the preparation of complex pharmaceutical molecules. The presence of both the nitrogen-bound tert-butoxycarbonyl group and the side-chain tert-butyl ester makes this compound particularly valuable as a building block for creating diverse molecular architectures through selective deprotection and functional group manipulation.

Contemporary research has identified this compound as a protein degrader building block, reflecting its utility in developing targeted protein degradation technologies. This classification highlights the compound's relevance to modern drug discovery approaches that seek to modulate protein levels rather than simply inhibiting protein function. The compound's structural features make it particularly suitable for incorporation into bifunctional molecules designed to recruit specific proteins to degradation machinery.

Synthetic methodology development for this compound has been documented in patent literature, indicating its commercial and research significance. The compound can be synthesized through established procedures involving alkylation of protected piperidone precursors with tert-butyl bromoacetate under basic conditions. Typical synthetic yields range from 50.6% to 60% depending on the specific reaction conditions and purification methods employed. These synthetic approaches demonstrate the compound's accessibility through standard organic chemistry techniques, contributing to its utility as a research tool and synthetic intermediate.

Properties

IUPAC Name |

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-15(2,3)21-13(19)9-11-10-17(8-7-12(11)18)14(20)22-16(4,5)6/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIVCUSTZCGWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678078 | |

| Record name | tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010814-94-4 | |

| Record name | tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of tert-Butyl Groups: tert-Butyl groups are introduced using tert-butylating agents such as tert-butyl chloride in the presence of a base like potassium tert-butoxide.

Oxidation and Esterification: The final steps involve oxidation and esterification reactions to introduce the oxoethyl and carboxylate groups, respectively.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butyl groups.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Potassium tert-butoxide (KOt-Bu) is often used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl groups and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl Ethers: Compounds like propylene glycol mono-tert-butyl ether (PTBE) and glycerol di-tert-butyl ether (di-GTBE) share similar tert-butyl groups.

tert-Butyl Hydroperoxide: Used as an oxidizing agent in similar reactions.

Sodium tert-Butoxide: A strong, non-nucleophilic base with similar reactivity.

Biological Activity

Tert-butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, molecular structure, and biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: and a molecular weight of approximately 313.39 g/mol. Its structure features a piperidine ring, which is a common motif in many biologically active compounds.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H27NO5 |

| Molecular Weight | 313.39 g/mol |

| CAS Number | 1010814-94-4 |

| Purity | 97% |

Synthesis

The synthesis of this compound typically involves nucleophilic displacement reactions. For example, tert-butyl bromoacetate can react with a Boc-protected piperazine under basic conditions to yield the desired product in high yield (79%) .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including neuroprotective effects and inhibition of amyloid beta aggregation, which is significant in Alzheimer's disease research.

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect astrocytes from amyloid beta-induced toxicity. For instance, certain derivatives have shown a reduction in TNF-alpha levels and free radicals in astrocyte cultures exposed to amyloid beta . This suggests that tert-butyl derivatives may also possess similar protective properties.

Amyloid Beta Aggregation Inhibition

Research has shown that some piperidine derivatives can inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative diseases. The inhibition of β-secretase activity is also noted, which prevents the formation of toxic aggregates .

Case Studies

- Astrocyte Protection : A study evaluating the effects of a similar compound on astrocytes revealed that it significantly improved cell viability in the presence of amyloid beta peptides. The treated cells showed reduced oxidative stress markers compared to untreated controls .

- In Vivo Studies : In vivo models have been used to assess the efficacy of related compounds in reducing cognitive deficits induced by scopolamine, suggesting potential applications for memory enhancement or neuroprotection .

Q & A

Q. What are the key synthetic routes for tert-butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. Key steps include:

- Protection/deprotection strategies : The tert-butoxy group acts as a protecting group for carbonyl functionalities, enabling selective reactivity during subsequent transformations .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for confirming intermediate structures. X-ray crystallography is used to resolve stereochemical ambiguities and validate 3D conformations .

Q. How does the compound’s structure influence its role as a synthetic intermediate in drug development?

The piperidine core and tert-butoxy groups facilitate:

- Modular functionalization : The 4-oxo group and ethyl ester side chain allow for nucleophilic substitutions or condensations, enabling diversification into bioactive molecules (e.g., anticancer agents) .

- Stability : The tert-butyl ester enhances hydrolytic stability, making the compound suitable for stepwise synthesis under acidic or basic conditions .

Q. What analytical techniques are essential for verifying purity and structural integrity?

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).

- Spectroscopy : IR spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹ for ester and ketone groups), while ¹H NMR confirms substitution patterns on the piperidine ring .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

- Cross-validation : Combine 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.

- Crystallographic refinement : Use X-ray data to resolve tautomeric or conformational ambiguities. For example, the 4-oxo group’s planarity can be confirmed via crystallography, resolving discrepancies in NMR-derived bond angles .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for nucleophilic substitutions .

- Catalysis : Triethylamine or DMAP can accelerate esterification or acylation steps .

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive deprotection steps .

Q. How do substituents on the piperidine ring affect reactivity in downstream applications?

- Electron-withdrawing groups (e.g., trifluoroacetyl in analogous compounds) increase electrophilicity at the 4-oxo position, facilitating nucleophilic attacks .

- Steric effects : Bulky tert-butyl groups hinder undesired ring-opening reactions, preserving the piperidine scaffold .

Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes)?

- Docking simulations : Molecular modeling predicts binding affinities to targets like proteases or kinases.

- Biophysical assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify binding kinetics .

Q. How can synthetic byproducts or impurities be identified and mitigated?

- LC-MS/MS : Detects trace impurities (e.g., de-esterified derivatives).

- Process optimization : Adjust stoichiometry of Boc-protecting reagents to minimize incomplete protection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of derivatives?

- Systematic SAR studies : Compare analogs with incremental structural changes (e.g., substitution at the 3-position vs. 4-position) to isolate activity-contributing moieties .

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound variability .

Q. What experimental approaches validate hypothesized reaction mechanisms (e.g., acyl transfer vs. ring expansion)?

- Isotopic labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis.

- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps .

Comparative Structural Analysis

| Analog | Key Structural Difference | Impact on Reactivity | Reference |

|---|---|---|---|

| tert-Butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate | Trifluoroacetyl group at 4-position | Enhanced electrophilicity for nucleophilic additions | |

| Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate | Hydroxyl group at 4-position | Enables hydrogen bonding in crystal packing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.